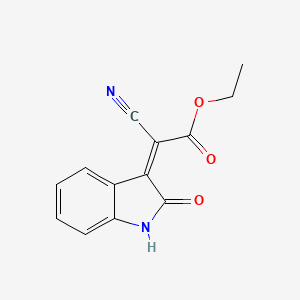![molecular formula C13H17F3N2OS B2590935 N-(2-Methyl-2-{[3-(Trifluormethyl)benzyl]sulfanyl}propyl)harnstoff CAS No. 339104-14-2](/img/structure/B2590935.png)
N-(2-Methyl-2-{[3-(Trifluormethyl)benzyl]sulfanyl}propyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is an organic compound characterized by the presence of a urea group attached to a propyl chain, which is further substituted with a trifluoromethylbenzyl sulfanyl group
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its urea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as hydrophobic coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzyl chloride and 2-methyl-2-propanethiol.
Formation of Intermediate: The 3-(trifluoromethyl)benzyl chloride reacts with 2-methyl-2-propanethiol in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)benzyl sulfanyl propyl.
Urea Formation: The intermediate is then reacted with isocyanate to form the final product, N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea. This step typically requires a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the urea group or the trifluoromethylbenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified urea derivatives.
Substitution: Various substituted benzyl derivatives.
Wirkmechanismus
The mechanism by which N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea exerts its effects often involves interaction with specific molecular targets:
Enzyme Inhibition: The urea group can mimic the transition state of enzyme substrates, leading to inhibition.
Pathways: The compound may interfere with signaling pathways involving sulfur-containing groups or trifluoromethyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}propyl)urea: Similar structure but with a phenyl group instead of a benzyl group.
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}ethyl)urea: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea is unique due to the combination of its trifluoromethylbenzyl group and the urea moiety, which imparts specific chemical and biological properties not found in closely related compounds
Eigenschaften
IUPAC Name |
[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSYVIXCTYFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)

![N-(3-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2590854.png)

![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2590857.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B2590860.png)

![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2590866.png)


![4-(dimethylsulfamoyl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide](/img/structure/B2590874.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)
